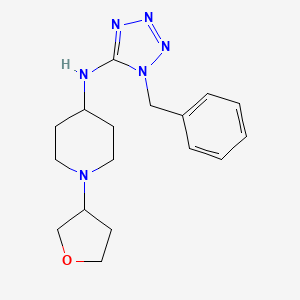![molecular formula C12H14ClN5O B7439463 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea](/img/structure/B7439463.png)
1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea, also known as CMU, is a chemical compound that has been widely studied for its potential pharmaceutical applications. CMU belongs to the class of triazolylmethylurea derivatives, which have been shown to exhibit a range of biological activities, including antitumor, antifungal, and antiviral properties.
作用機序
The exact mechanism of action of 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea is not fully understood. However, it is believed that 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea exerts its antitumor activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects
1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea has been shown to have a range of biochemical and physiological effects. In addition to its antitumor activity, 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea has been shown to exhibit anti-inflammatory and analgesic properties. 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
One of the advantages of 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea is its broad spectrum of biological activities, which makes it a versatile compound for use in laboratory experiments. Additionally, 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea is its potential toxicity, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea. One area of interest is the development of new antitumor drugs based on the structure of 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea. Additionally, further research is needed to fully understand the mechanism of action of 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea and its potential applications in the treatment of other diseases, such as neurodegenerative disorders. Furthermore, the development of new synthetic methods for 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea and its derivatives may lead to the discovery of novel compounds with even greater biological activities.
合成法
The synthesis of 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea involves the reaction of 4-chloro-2-methylphenylisocyanate with 1-[(1H-1,2,3-triazol-4-yl)methyl]-3-methylurea. This reaction is typically carried out in the presence of a suitable solvent and a catalyst, such as triethylamine. The resulting product is then purified through a series of chromatography and recrystallization steps to obtain high purity 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea.
科学的研究の応用
1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea has been extensively studied for its potential pharmaceutical applications. In particular, 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea has been shown to exhibit potent antitumor activity against a range of cancer cell lines, including breast cancer, lung cancer, and leukemia. 1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea has also been shown to have antifungal and antiviral activities, making it a promising candidate for the development of new antifungal and antiviral drugs.
特性
IUPAC Name |
1-[[1-(4-chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5O/c1-8-5-9(13)3-4-11(8)18-7-10(16-17-18)6-15-12(19)14-2/h3-5,7H,6H2,1-2H3,(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKLAZZZBSXTDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2C=C(N=N2)CNC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (E)-4-[[2-(2-oxoazocan-1-yl)acetyl]amino]but-2-enoate](/img/structure/B7439394.png)
![6-[4-(2,3-dihydroindol-1-ylmethyl)piperidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B7439399.png)
![methyl (E)-4-[[2,4-difluoro-5-(2-methylpropanoylamino)benzoyl]amino]but-2-enoate](/img/structure/B7439405.png)
![4-(1H-imidazol-5-yl)-1-[4-(trifluoromethylsulfinyl)phenyl]piperidine](/img/structure/B7439411.png)
![3-Azaspiro[5.5]undecan-3-yl(1-oxa-2,9-diazaspiro[4.5]dec-2-en-3-yl)methanone](/img/structure/B7439423.png)
![[4-(4-Fluorophenyl)-2-methylpyrrolidin-1-yl]-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)methanone](/img/structure/B7439425.png)
![methyl (E)-4-[2-[4-(4-fluorophenyl)piperazin-1-yl]propanoylamino]but-2-enoate](/img/structure/B7439427.png)
![1-benzoyl-N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-3-methylpiperidine-3-carboxamide](/img/structure/B7439439.png)

![3-(aminomethyl)-N-[1-(2,6-difluorophenyl)cyclobutyl]-1,2-oxazole-4-carboxamide](/img/structure/B7439451.png)
![4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one](/img/structure/B7439453.png)
![Sodium;5-methyl-3-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)carbamoyl]hexanoate](/img/structure/B7439471.png)
![7-[(2,6-Dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B7439478.png)
![2,2-difluoro-N-[5-(2-methoxyphenyl)-4-methyl-1H-pyrazol-3-yl]cyclopropane-1-carboxamide](/img/structure/B7439481.png)